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Compound of Interest

Compound Name: 4-chloro-N-ethylpyrimidin-2-amine

Cat. No.: B1323144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-
chloro-N-ethylpyrimidin-2-amine. The document details the analytical techniques and
methodologies used to confirm the chemical structure of this compound, presenting a
hypothetical but realistic set of spectroscopic data for illustrative purposes. This guide is
intended to serve as a practical resource for researchers and professionals involved in the
synthesis and characterization of novel chemical entities.

Molecular Structure and Properties

4-chloro-N-ethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula

CeHsCINs. The structural confirmation relies on a combination of spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy.

Property Value

Molecular Formula CeHsCIN3

Molecular Weight 157.60 g/mol

IUPAC Name 4-chloro-N-ethylpyrimidin-2-amine
CAS Number 86575-65-7[1][2]
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Spectroscopic Data Analysis

The following sections present the predicted spectroscopic data for 4-chloro-N-
ethylpyrimidin-2-amine and the rationale behind the interpretation of these data for structure
confirmation.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
number and types of hydrogen atoms in a molecule. The predicted *H NMR spectrum of 4-
chloro-N-ethylpyrimidin-2-amine in CDCIs is summarized below.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.15 d,J=5.2Hz 1H H-6
6.50 d,J=52Hz 1H H-5
5.50 brs 1H NH
3.45 q,J=7.2Hz 2H -CH2-
1.25 t,J=72Hz 3H -CHs

The downfield doublet at 8.15 ppm is characteristic of a proton adjacent to a nitrogen atom in a
heteroaromatic ring. The coupling constant of 5.2 Hz suggests coupling to a vicinal proton,
which appears as a doublet at 6.50 ppm. The broad singlet at 5.50 ppm is indicative of an
amine proton. The quartet at 3.45 ppm and the triplet at 1.25 ppm are characteristic of an ethyl
group, with the quartet arising from the methylene protons coupled to the methyl protons, and
the triplet from the methyl protons coupled to the methylene protons.

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. The predicted 3C NMR spectrum of 4-chloro-N-
ethylpyrimidin-2-amine in CDClIs is detailed below.
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Chemical Shift (6, ppm) Assighment
162.5 C-2

161.0 C-4

158.0 C-6

108.0 C-5

38.0 -CH2-

15.0 -CHs

The signals in the downfield region (158.0-162.5 ppm) are typical for carbon atoms in a
pyrimidine ring. The signal at 161.0 ppm is assigned to the carbon atom bearing the chlorine
atom (C-4), while the signal at 162.5 ppm corresponds to the carbon atom attached to the two
nitrogen atoms (C-2). The upfield signals at 38.0 ppm and 15.0 ppm are assigned to the ethyl
group carbons.

Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. The predicted electron ionization (El) mass spectrum of 4-chloro-N-
ethylpyrimidin-2-amine would show a molecular ion peak and several fragment ions.

m/z Relative Intensity (%) Assignment
157/159 100/33 [M]* / [M+2]*
142 80 [M - CHs]*
128 60 [M - C2Hs]*
122 40 M - ClIJ*

The molecular ion peak [M]* at m/z 157 and the [M+2]* peak at m/z 159 with a ratio of
approximately 3:1 are characteristic of a compound containing one chlorine atom. The
fragmentation pattern can be explained by the loss of a methyl radical (m/z 142), an ethyl
radical (m/z 128), and a chlorine radical (m/z 122).
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Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule. The predicted characteristic IR absorption bands for 4-chloro-N-ethylpyrimidin-2-
amine are listed below.

Wavenumber (cm~12) Intensity Assignment

3350 Medium N-H stretch

2970, 2880 Medium C-H stretch (aliphatic)
1620 Strong C=N stretch (ring)
1580 Strong C=C stretch (ring)
1250 Strong C-N stretch

800 Strong C-Cl stretch

The N-H stretching vibration around 3350 cm~1* confirms the presence of the secondary amine.
The bands in the 1580-1620 cm~1* region are characteristic of the pyrimidine ring stretching
vibrations. The strong absorption at 800 cm~1 is indicative of a C-Cl bond.

Experimental Protocols

The following are standard experimental protocols for the spectroscopic analysis of 4-chloro-
N-ethylpyrimidin-2-amine.

NMR Spectroscopy

e Instrument: A 400 MHz NMR spectrometer.

e Solvent: Deuterated chloroform (CDCl3s).

o Concentration: Approximately 10 mg of the sample dissolved in 0.5 mL of solvent.

» 1H NMR: Standard proton experiment with a spectral width of 16 ppm, a relaxation delay of 1
s, and 16 scans.
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e 13C NMR: Proton-decoupled carbon experiment with a spectral width of 240 ppm, a
relaxation delay of 2 s, and 1024 scans.

Mass Spectrometry

e Instrument: A mass spectrometer with an electron ionization (EI) source.
« lonization Energy: 70 eV.
 Inlet System: Direct insertion probe or gas chromatography inlet.

e Mass Range: m/z 50-500.

Infrared Spectroscopy

e Instrument: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the sample on a KBr plate or a KBr pellet containing
approximately 1% of the sample.

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1,

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of 4-chloro-
N-ethylpyrimidin-2-amine based on the spectroscopic data.
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Spectroscopic Data Acquisition

Mass Spectrometry 1H NMR 13C NMR Infrared Spectroscopy

Data Interpretation
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Structure Confirmation
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Workflow for the structure elucidation of 4-chloro-N-ethylpyrimidin-2-amine.

Conclusion

The combined analysis of tH NMR, 3C NMR, Mass Spectrometry, and Infrared Spectroscopy
provides a consistent and unambiguous confirmation of the structure of 4-chloro-N-
ethylpyrimidin-2-amine. This guide outlines the key spectroscopic features and experimental
methodologies that are fundamental to the structural characterization of such heterocyclic
compounds, providing a valuable resource for professionals in the fields of chemical research

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ethylpyrimidin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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